2-Ethyl-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the second position and a fluorine atom at the fourth position
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-fluoroaniline, has been reported to interact with lysozyme . Lysozyme is an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria.
Mode of Action
Fluoroanilines, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The presence of the fluorine atom can enhance the ability of the compound to form hydrogen bonds with its target, thereby influencing its biological activity.
Biochemical Pathways
Fluoroanilines are often used as building blocks in medicinal chemistry and related fields , suggesting that they may be involved in a variety of biochemical pathways.
Result of Action
For instance, 4-Fluoroaniline is used as a precursor to various potential and real applications, including the production of ligands for homogeneous catalysis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Ethyl-4-fluoroaniline. For instance, the optimal conditions for autoinducer release of 4-Fluoroaniline, a structurally similar compound, are 25 °C, pH 5, 800 mg L −1 4-FA, and 0 % NaCl . These conditions are suitable for bacterial colonization in bioaugmentation, while those for 4-FA degradation (25–30 °C, pH 8 and 800 mg L −1 4-FA) maximize the system performance after colonization .
Biochemical Analysis
Biochemical Properties
For instance, 2-fluoroaniline has been found to be metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that 2-Ethyl-4-fluoroaniline may undergo similar metabolic transformations.
Cellular Effects
Studies on related compounds, such as 4-fluoroaniline, have shown that they can cause DNA damage in mammalian cells . It is possible that this compound may have similar effects on cellular processes, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that fluoroanilines can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the binding interactions of this compound with biomolecules, its ability to inhibit or activate enzymes, and its effects on gene expression.
Metabolic Pathways
It is known that 2-fluoroaniline is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . It is plausible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-4-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 2-ethyl-4-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration of ethylbenzene followed by selective fluorination and subsequent reduction of the nitro group. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone imines.
Reduction: The compound can be reduced to form 2-ethyl-4-fluorocyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinone imines.
Reduction: 2-Ethyl-4-fluorocyclohexylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Ethyl-4-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Fluoroaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the fluorine atom.
2-Fluoroaniline: Similar structure but lacks the ethyl group.
Uniqueness: 2-Ethyl-4-fluoroaniline is unique due to the presence of both an ethyl group and a fluorine atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCGCODEEUFDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331763-37-2 |
Source
|
Record name | 2-ethyl-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.